N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[(4-chlorophenyl)sulfamoyl]-2-methylphenoxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{4-[(4-CHLOROPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE is a complex organic compound that features a benzodioxole ring, a chlorophenyl group, and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{4-[(4-CHLOROPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE typically involves multiple steps. One common route starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide at elevated temperatures (70–75°C). This reaction yields 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile, which is then reduced using lithium tetrahydroaluminate to produce [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{4-[(4-CHLOROPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl and sulfamoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{4-[(4-CHLOROPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{4-[(4-CHLOROPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzodioxole ring and sulfamoyl group are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole ring but differs in the side chain structure.
1,3-Benzodioxole: A simpler compound with the benzodioxole ring but lacking the additional functional groups.
N-(1,3-Benzodioxol-5-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide: Contains similar functional groups but with a different core structure.
Uniqueness
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{4-[(4-CHLOROPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE is unique due to its combination of a benzodioxole ring, a chlorophenyl group, and a sulfamoyl group. This unique structure imparts specific chemical and biological properties that are not observed in simpler or structurally different compounds.
Properties
Molecular Formula |
C23H21ClN2O6S |
---|---|
Molecular Weight |
488.9 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[4-[(4-chlorophenyl)sulfamoyl]-2-methylphenoxy]acetamide |
InChI |
InChI=1S/C23H21ClN2O6S/c1-15-10-19(33(28,29)26-18-5-3-17(24)4-6-18)7-9-20(15)30-13-23(27)25-12-16-2-8-21-22(11-16)32-14-31-21/h2-11,26H,12-14H2,1H3,(H,25,27) |
InChI Key |
CMIGZPZVSHZWPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)OCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.